molecular formula C5H6BrNO2 B6589128 3-bromo-5-(methoxymethyl)-1,2-oxazole CAS No. 1220521-36-7

3-bromo-5-(methoxymethyl)-1,2-oxazole

Cat. No.: B6589128
CAS No.: 1220521-36-7
M. Wt: 192.01 g/mol
InChI Key: PXHOIDXCRSJZCB-UHFFFAOYSA-N
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Description

3-Bromo-5-(methoxymethyl)-1,2-oxazole is an organic compound that belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-(methoxymethyl)-1,2-oxazole can be achieved through several synthetic routes. One common method involves the bromination of 5-(methoxymethyl)-1,2-oxazole using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane or acetonitrile and is carried out at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(methoxymethyl)-1,2-oxazole undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction Reactions: The oxazole ring can be reduced under specific conditions to form corresponding dihydro derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Major Products

    Substitution Reactions: Products include azido, thiol, or alkoxy derivatives of the oxazole.

    Oxidation Reactions: Products include aldehydes or carboxylic acids.

    Reduction Reactions: Products include dihydrooxazole derivatives.

Scientific Research Applications

3-Bromo-5-(methoxymethyl)-1,2-oxazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-bromo-5-(methoxymethyl)-1,2-oxazole depends on its specific application. In biochemical studies, it may interact with enzymes or proteins through covalent or non-covalent binding, affecting their activity or function. The bromine atom can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-methyl-2-methoxyphenylboronic acid
  • 3-Bromo-5-methoxypyridine
  • 3-Bromo-5-methylaniline

Uniqueness

3-Bromo-5-(methoxymethyl)-1,2-oxazole is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a unique combination of electronic and steric properties that can be exploited in various chemical transformations and applications.

Properties

CAS No.

1220521-36-7

Molecular Formula

C5H6BrNO2

Molecular Weight

192.01 g/mol

IUPAC Name

3-bromo-5-(methoxymethyl)-1,2-oxazole

InChI

InChI=1S/C5H6BrNO2/c1-8-3-4-2-5(6)7-9-4/h2H,3H2,1H3

InChI Key

PXHOIDXCRSJZCB-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC(=NO1)Br

Purity

95

Origin of Product

United States

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